molecular formula C18H10BrN3O3S2 B2995701 (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 301223-63-2

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2995701
CAS No.: 301223-63-2
M. Wt: 460.32
InChI Key: XEMWSHZOHYPKRM-YPKPFQOOSA-N
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Description

The compound (Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a thiazolidinone-based hybrid molecule featuring a 5-bromo-2-oxoindolin-3-ylidene moiety and a benzamide substituent. Its structure integrates a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with an exocyclic double bond in the Z-configuration, formed via Knoevenagel condensation. This compound is structurally designed for applications in antimicrobial or anticancer research, leveraging the pharmacophoric features of thiazolidinones and indole derivatives .

Properties

IUPAC Name

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O3S2/c19-10-6-7-12-11(8-10)13(16(24)20-12)14-17(25)22(18(26)27-14)21-15(23)9-4-2-1-3-5-9/h1-8,25H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJHEMGQCIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(5-bromo-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Bromine atom at the 5-position of the oxoindoline ring.
  • Thioxothiazolidin moiety , which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes involved in crucial cellular processes such as cell proliferation and apoptosis. The presence of halogens (bromine) enhances its reactivity, potentially increasing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties.

  • Antibacterial Activity :
    • The compound has shown better antibacterial potency compared to standard antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected bacterial strains:
CompoundBacterial StrainMIC (µg/mL)
(Z)-N-(5-(5-bromo...E. coli8
(Z)-N-(5-(5-bromo...S. aureus4
(Z)-N-(5-(5-bromo...MRSA16
  • Antifungal Activity :
    • It demonstrated antifungal activity superior to reference drugs like bifonazole and ketoconazole, with some compounds exhibiting up to 52-fold enhancement in activity .

Anticancer Activity

The compound's anticancer properties are under investigation, with early results indicating potential cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of tumor growth pathways by targeting specific oncogenic proteins.

Case Studies

Several studies have explored the biological efficacy of related compounds, providing insights into their therapeutic potential:

  • Study on Thiazolidinone Derivatives :
    • A study evaluated a series of thiazolidinone derivatives for their antimicrobial and anticancer activities, revealing that compounds similar to (Z)-N-(5-(5-bromo... exhibited significant activity against both bacterial pathogens and cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of these compounds towards various biological targets, suggesting a favorable interaction profile that correlates with observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazolidinone vs. Thiadiazole Derivatives

  • Compound 8a (): A thiadiazole derivative with a pyridin-2-yl group and benzamide.
  • Les-45 (): A 4-thiazolidinone hybrid with a propenylidene chain and nitro substituent. Its mechanism targets oxidative stress pathways, whereas the indolinone-benzamide hybrid may prioritize kinase or microbial enzyme inhibition .
Substituent Variations
Compound Name Core Structure Key Substituents Molecular Weight Bioactivity Notes Reference
Target Compound Thioxothiazolidinone-indolinone 5-bromo-2-oxoindolin-3-ylidene, benzamide 505.32 (calc.) Antimicrobial (inferred)
(Z)-N-(5-((1H-indol-3-yl)methylene)... Thioxothiazolidinone-indole Indol-3-ylmethylene, benzamide 379.46 Antimicrobial, low cytotoxicity
Les-247 Thiazole-propenylidene Nitrophenyl, hydroxylphenylamino 444.52 Antiproliferative
Compound 8c () Thiadiazole Phenyl-nicotinate, benzamide 506.59 Unspecified

Key Observations :

  • Bromo vs. Chloro Substituents : The target’s 5-bromo group may enhance lipophilicity and DNA intercalation compared to chloro analogs (e.g., ’s 4-chloro-benzylidene derivative) .
  • Indolinone vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thiazolidinone and indolinone moieties in this compound?

  • Answer : The synthesis typically involves condensation reactions between 5-bromo-2-oxoindoline derivatives and thiazolidinone precursors. For example, describes a TBHP-mediated oxidative domino reaction to form similar heterocyclic systems. Key steps include:

  • Regioselective cyclization : Use of tert-butyl hydroperoxide (TBHP) under reflux conditions to drive oxidative cyclization ().
  • Amide coupling : Benzamide groups are introduced via nucleophilic acyl substitution with benzoyl chloride derivatives ().
  • Critical parameters : Solvent choice (e.g., methanol or pyridine) and reaction time (2–12 hours) significantly impact yield and purity.

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

  • Answer : The Z-configuration is confirmed via:

  • X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELXL for refinement) reveal bond angles and torsion angles consistent with the Z-isomer ( ).
  • NMR spectroscopy : Coupling constants (JJ) between protons on the double bond (e.g., J<10J < 10 Hz for Z-isomers) ().
  • UV-Vis spectroscopy : Conjugation patterns in the indolinone-thiazolidinone system show distinct λmax\lambda_{\text{max}} shifts for Z vs. E isomers ().

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

  • Answer : Low yields often stem from steric hindrance or competing side reactions. and suggest:

  • Optimizing reaction conditions : Higher dilution reduces intermolecular side reactions (e.g., dimerization).
  • Catalytic additives : Lewis acids (e.g., ZnCl2_2) or iodine (I2_2) improve regioselectivity ().
  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency (no direct evidence, but analogous methods in support flow chemistry for similar systems).

Q. How can crystallographic data resolve discrepancies in molecular geometry predicted by DFT calculations?

  • Answer :

  • Data collection : High-resolution (<1.0<1.0 Å) X-ray data using synchrotron sources minimizes errors in bond-length/angle measurements ().
  • Refinement software : SHELXL ( ) and WinGX ( ) enable precise modeling of anisotropic displacement parameters.
  • Validation tools : PLATON or Mercury software identifies outliers (e.g., bond-angle deviations > 5°), prompting re-examination of DFT functional/basis-set choices ( ).

Q. What in vitro assays are appropriate for evaluating its biological activity, given structural analogs show anticancer potential?

  • Answer : Based on and :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence polarization.
  • Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria ().
  • Data interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Data Analysis & Contradictions

Q. How should researchers interpret conflicting SAR data between this compound and its non-brominated analogs?

  • Answer : Contradictions may arise from:

  • Steric effects : The 5-bromo group alters binding pocket interactions (e.g., in kinase targets).
  • Electronic effects : Bromine’s electron-withdrawing nature modulates thiazolidinone reactivity ().
  • Validation steps : Perform molecular docking (e.g., AutoDock Vina) and compare binding poses with/without bromine ().

Q. What analytical techniques differentiate between keto-enol tautomerism in the thioxothiazolidinone core?

  • Answer :

  • 1^1H NMR : Absence of enolic proton signals (~12–14 ppm) confirms the keto form dominates ( ).
  • IR spectroscopy : Strong C=O stretches (~1700 cm1^{-1}) and weak S-H stretches (~2550 cm1^{-1}) support the thioxo configuration ().
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) match the keto form’s molecular weight ().

Crystallographic Challenges

Q. How can twinning or disorder in single crystals be managed during structure determination?

  • Answer :

  • Data processing : Use TWINABS or CrysAlisPro to deconvolute twinned datasets ( ).
  • Refinement constraints : Apply ISOR or DELU restraints in SHELXL to model disordered atoms ( ).
  • Temperature factors : High thermal motion (B>5B > 5 Å2^2) may indicate disorder; consider alternative space groups or solvent masking ().

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